molecular formula C21H26N2O B4625948 N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide

N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide

Cat. No. B4625948
M. Wt: 322.4 g/mol
InChI Key: HHXUXESSCYQGBM-UHFFFAOYSA-N
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Description

"N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide" is a compound studied for various pharmacological properties. It is related to benzamides and piperidine derivatives, often explored for potential medicinal applications.

Synthesis Analysis

The synthesis of compounds related to N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide involves complex chemical reactions, often starting with basic piperidinyl or benzamide structures. For example, the synthesis of related compounds such as N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide, involves radiochemical syntheses and pharmacological evaluation for sigma-1 and sigma-2 receptor sites (John et al., 1999).

Molecular Structure Analysis

The molecular structure of benzamide and piperidine derivatives is often characterized using spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR techniques. For instance, the molecular structure and spectroscopic analysis of related compounds have been conducted to gain insights into their structural features (Janani et al., 2020).

Chemical Reactions and Properties

Compounds in this class demonstrate a range of chemical reactions, particularly with respect to their binding properties to various receptors. For example, some derivatives display high affinity to dopamine D4 receptors (Perrone et al., 1998).

Physical Properties Analysis

The physical properties of such compounds can be determined through various analytical techniques, focusing on aspects like solubility, melting point, and crystalline structure. These properties are crucial for understanding their pharmacokinetic behavior.

Chemical Properties Analysis

Chemical properties include reactivity, stability, and interaction with biological targets. For example, specific benzamide derivatives have been studied for their potential as imaging agents for melanoma, highlighting their selective uptake and binding properties (Mohammed et al., 1997).

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

Research has shown that derivatives of N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrate potential in visualizing primary breast tumors in vivo. This application relies on the compound's preferential binding to sigma receptors, which are overexpressed in breast cancer cells. A study conducted by Caveliers et al. (2002) on patients with mammographically suspicious breast masses revealed that P-(123)I-MBA could accumulate in breast tumors, suggesting its utility in noninvasively assessing tumor proliferation through sigma receptor scintigraphy Caveliers et al., 2002.

Investigating Sigma Receptor Ligands for Imaging Breast Cancer

John et al. (1999) described the synthesis, in vitro pharmacological characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA), another sigma receptor-binding radioligand. Their research aimed to explore the compound's potential for imaging breast cancer. Findings indicated that P[125I]MBA exhibited significant sigma-1 and sigma-2 receptor affinity, suggesting its promise as an imaging agent for breast cancer due to its low non-target organ uptake and slightly higher uptake in tumors compared to Tc-99m sestamibi, a commonly used radiopharmaceutical John et al., 1999.

Diagnostic and Therapeutic Applications in Prostate Tumors

Sigma receptors are also expressed in various human tumor cells, including prostate tumors. John et al. (1999) investigated the expression of sigma receptors in androgen-independent human prostate tumor cell lines (DU-145) and explored the potential use of sigma receptor-binding benzamides as diagnostic and therapeutic agents for human prostate tumors. Their study highlighted that compounds such as radioiodinated N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide could effectively image human prostate tumors in vivo, demonstrating the therapeutic potential of nonradioactive versions in inhibiting cell colony formation in prostate cells John et al., 1999.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-17-8-10-19(11-9-17)21(24)22-20-12-14-23(15-13-20)16-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXUXESSCYQGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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